![molecular formula C19H14N2O3 B2994841 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 166760-50-5](/img/structure/B2994841.png)
3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (DMPIP) is a small molecule that has been studied in recent years for its potential applications in scientific research. It has been found to possess unique biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent
This compound has shown promise as a neuroprotective agent. It may be beneficial in the treatment of neurological diseases by protecting neuronal cells from damage or degeneration. Research suggests that derivatives of this compound could penetrate the brain barrier, offering potential therapeutic benefits for brain-related ailments .
Antioxidant Properties
Compounds with similar structures have been studied for their antioxidant properties. They can neutralize free radicals and reactive oxygen species (ROS), which are linked to various diseases when overexpressed. By mitigating oxidative stress, this compound could contribute to the prevention of cellular damage .
Acetylcholinesterase Inhibition
The compound may serve as an inhibitor of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the nervous system. Inhibiting AchE can affect nerve pulse transmission, which is significant in both therapeutic and toxicological studies, particularly in the context of neurodegenerative diseases .
Cytotoxicity Against Tumor Cells
There is interest in exploring the cytotoxic effects of this compound against tumor cells, especially those that are resistant to other drugs. While not all derivatives show re-sensitization to drug-resistant cancer cells, the structural framework offers a starting point for developing new anticancer agents .
DNA Interaction
The compound’s interaction with DNA has been a subject of study, particularly its ability to intercalate with DNA strands. This interaction can cause changes in DNA structure, such as lengthening and viscosity increase, which may have implications for gene expression and mutation studies .
Pharmacological Activities
Pyrazoline derivatives, which share a similar core structure with this compound, have a range of pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, and antidepressant effects. Such a broad spectrum of activities makes this compound a valuable subject for pharmacological research .
Wirkmechanismus
Target of Action
The primary target of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one is the enzyme Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is a major regulator in at least one of several independent routes of extracellular vesicle (EV) biogenesis . Inhibition of nSMase2 is a promising new therapeutic approach for neurological disorders .
Mode of Action
3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one acts as a potent and selective non-competitive inhibitor of nSMase2 . By inhibiting nSMase2, it disrupts the formation of HIV type 1 (HIV-1) viral particles and prevents the virus from becoming infectious .
Biochemical Pathways
The inhibition of nSMase2 affects the biogenesis of extracellular vesicles (EVs). EVs are constitutively shed from cells and released by various stimuli. Their protein and RNA cargo are modified by the stimulus, and in disease conditions can carry pathological cargo involved in disease progression .
Pharmacokinetics
The compound is metabolically stable, with excellent oral bioavailability and brain penetration . .
Result of Action
The inhibition of nSMase2 by 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one leads to a disruption in the formation of HIV-1 viral particles, thereby preventing the virus from becoming infectious . This suggests that the compound could have potential therapeutic applications in the treatment of HIV-1.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-16-8-7-11(9-17(16)24-2)15-10-14-18(21-20-15)12-5-3-4-6-13(12)19(14)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUULIHORSRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.